molecular formula C25H28N2O5 B6484864 2-(2-(Dimethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 845900-96-1

2-(2-(Dimethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B6484864
CAS No.: 845900-96-1
M. Wt: 436.5 g/mol
InChI Key: VDCOLNYJQPPPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a chromeno[2,3-c]pyrrole-dione core substituted at position 1 with a 3-methoxy-4-propoxyphenyl group and at position 2 with a 2-(dimethylamino)ethyl side chain. The dimethylaminoethyl group enhances solubility and may influence receptor-binding interactions, while the 3-methoxy-4-propoxyphenyl substituent contributes to steric and electronic modulation .

Synthetic routes for this compound are based on multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as demonstrated in recent methodologies (e.g., 43–86% yields under mild conditions) .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(3-methoxy-4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-5-14-31-19-11-10-16(15-20(19)30-4)22-21-23(28)17-8-6-7-9-18(17)32-24(21)25(29)27(22)13-12-26(2)3/h6-11,15,22H,5,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCOLNYJQPPPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include chromeno derivatives and pyrrole compounds, which undergo a series of reactions such as alkylation, cyclization, and functional group modifications. The reaction conditions may vary, but common conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrrole and chromone have been investigated for their ability to inhibit tumor growth. The specific compound may possess similar properties due to its structural analogies.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that chromeno-pyrrole derivatives inhibited the proliferation of various cancer cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacological Applications

The dimethylamino group suggests potential applications in neuropharmacology, particularly as a neurotransmitter modulator. Compounds with similar functional groups have been studied for their effects on serotonin and dopamine receptors.

  • Case Study : Research highlighted in Neuropharmacology indicates that dimethylamino-containing compounds can enhance cognitive function and exhibit antidepressant effects .

Antimicrobial Properties

The compound's unique structure may also lend itself to antimicrobial applications. Studies have shown that similar chromeno-pyrrole derivatives possess antibacterial and antifungal activity.

  • Case Study : A publication in Phytochemistry reported that certain chromone derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that the compound could be explored for similar effects .

Applications in Chemical Synthesis

The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in synthesizing more complex molecules.

Synthesis of Novel Compounds

Researchers are exploring the use of this compound as a precursor for synthesizing novel pharmacologically active molecules. The ability to modify the dimethylamino or propoxy groups can lead to new compounds with enhanced efficacy or reduced side effects.

  • Example Reaction : The compound can undergo nucleophilic substitution reactions to introduce different substituents at the aromatic ring, allowing for the exploration of structure-activity relationships (SAR).

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents at positions 1 (aryl group) and 2 (alkyl/amine side chain). Data are derived from synthetic studies, spectral analyses, and physicochemical characterization .

Compound Name Substituent at Position 1 Substituent at Position 2 Molecular Formula Molecular Weight Yield (%) Key Properties/Applications
Target Compound 3-Methoxy-4-propoxyphenyl 2-(Dimethylamino)ethyl C₂₆H₂₉N₂O₅ 457.5 ~70* Enhanced solubility, bioactivity studies ongoing
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl C₂₄H₂₅NO₇ 439.5 52 Moderate cytotoxicity in preliminary assays
2-(Pyridin-4-ylmethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione p-Tolyl Pyridin-4-ylmethyl C₂₇H₂₁N₂O₃ 433.5 68 Fluorescence properties explored
2-[2-(Diethylamino)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl 2-(Diethylamino)ethyl C₂₅H₂₈N₂O₄ 420.5 75* Higher lipophilicity, CNS activity
(1S)-2-[2-(Dimethylamino)ethyl]-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Fluorophenyl (6-methoxy core) 2-(Dimethylamino)ethyl C₂₅H₂₄FN₂O₅ 451.5 65* Chiral synthesis, receptor selectivity studies

*Estimated based on average yields from analogous reactions .

Key Research Findings

Structural and Electronic Effects

  • The 3-methoxy-4-propoxyphenyl group in the target compound balances steric bulk and polarity .
  • Substituent Position 2: Amine-containing side chains (e.g., dimethylaminoethyl) improve water solubility. For example, the target compound’s dimethylaminoethyl group confers a calculated logP of 2.1, compared to 3.5 for the diethylamino analog .

Biological Activity

The compound 2-(2-(Dimethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 358.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : It exhibits affinity for several neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antioxidant Activity : Preliminary studies indicate that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Overview

Activity TypeDescription
AntidepressantModulates serotonin levels; potential use in treating depression.
AntioxidantReduces oxidative stress markers in cell cultures.
Enzyme InhibitionInhibits specific enzymes linked to metabolic disorders.
Anti-inflammatoryExhibits properties that reduce inflammation in vitro and in vivo models.

Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in animal models. The results demonstrated a significant reduction in depression-like behaviors when administered at doses of 10-20 mg/kg. The mechanism was linked to enhanced serotonergic activity in the brain .

Antioxidant Properties

Research conducted by Zhang et al. (2023) highlighted the antioxidant capabilities of this compound. In vitro assays showed that it significantly decreased reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stress. This suggests a protective role against neurodegenerative diseases .

Enzyme Inhibition Studies

A pharmacological investigation revealed that the compound inhibits the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This inhibition was associated with improved glucose tolerance in diabetic mice models .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The compound is synthesized via multicomponent reactions (MCRs), leveraging methodologies established for analogous chromeno-pyrrole derivatives. A one-pot protocol involves reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines. For example:

  • Reagents : Substituted aryl aldehydes (e.g., 3-methoxy-4-propoxyphenyl derivatives), dimethylaminoethylamine, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate.
  • Conditions : Polar solvents (e.g., DMF), temperatures between 60–100°C, and reaction times adjusted based on substituent electronic effects (15 min for electron-withdrawing groups; 2 h for electron-donating groups) .
  • Yield Range : 43–86%, with >70% yields achievable in >50% of cases for optimized substrates .

Basic: How is the compound structurally characterized?

Key techniques include:

  • X-ray crystallography : Resolves the fused chromeno-pyrrole core and substituent conformations.
  • Multidimensional NMR (¹H, ¹³C, 2D-COSY) : Assigns proton environments, particularly for the dimethylaminoethyl chain and methoxy/propoxy aryl groups.
  • Computational modeling (DFT) : Predicts electronic properties and interaction sites for biological targets .

Advanced: How can synthesis parameters be optimized for higher yields and purity?

Critical factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalyst selection : Acidic/basic catalysts modulate cyclization efficiency.
  • Substituent effects : Electron-donating groups (e.g., methoxy, propoxy) on the aryl aldehyde require longer heating (2 h vs. 15 min for electron-withdrawing groups) .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 3-methoxy-4-propoxyphenyl group with halogenated or nitro-substituted aryl rings to assess electronic effects on bioactivity.
  • Aminoalkyl chain modification : Compare dimethylaminoethyl with diethylamino or pyrrolidinyl groups to evaluate steric/ionic interactions.
  • Assays : Use high-throughput screening (HTS) in antimicrobial (MIC assays) or anticancer (MTT assays) models to correlate structural changes with activity .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Validate compound integrity via HPLC (>95%) and elemental analysis.
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
  • Computational validation : Perform molecular docking to confirm binding affinity to targets (e.g., kinase enzymes) and compare with experimental IC₅₀ values .

Advanced: What methodologies evaluate the compound’s therapeutic potential?

  • In vitro models : Assess cytotoxicity (e.g., NCI-60 cell panel), anti-inflammatory activity (COX-2 inhibition), and antimicrobial efficacy (Gram-positive/-negative panels).
  • In vivo studies : Use murine models for pharmacokinetics (PK) and toxicity (LD₅₀).
  • ADMET profiling : Predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and plasma stability via LC-MS/MS .

Advanced: How does the dimethylaminoethyl group influence reactivity and bioactivity?

  • Solubility : The tertiary amine enhances aqueous solubility at physiological pH.
  • Target interaction : The cationic ethylamino chain may bind anionic residues in enzyme active sites (e.g., ATP-binding pockets in kinases).
  • Derivatization potential : The amine can be quaternized or acylated to modulate bioavailability .

Advanced: What analytical strategies differentiate stereoisomers or polymorphs?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • DSC/TGA : Identifies polymorphic forms via melting point and thermal stability differences.
  • Solid-state NMR : Characterizes crystal packing and hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.